molecular formula C10H16N4 B15420938 Butanenitrile, 3,3'-azobis[3-methyl- CAS No. 122460-25-7

Butanenitrile, 3,3'-azobis[3-methyl-

Cat. No.: B15420938
CAS No.: 122460-25-7
M. Wt: 192.26 g/mol
InChI Key: DEXKCEBSNNUBSJ-UHFFFAOYSA-N
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Description

Butanenitrile, 3,3'-azobis[3-methyl- (systematic name: 3,3'-azobis(3-methylbutanenitrile)) is an azo compound characterized by a central azo (–N=N–) group flanked by two 3-methylbutanenitrile moieties. This compound belongs to the class of azo initiators, which are widely used in polymerization reactions due to their ability to generate free radicals upon thermal decomposition.

Key properties inferred from related compounds:

  • Decomposition temperature: Likely between 50–80°C, similar to AMVN (67–70°C) .
  • Solubility: Expected to be soluble in organic solvents (e.g., toluene, acetonitrile) but poorly water-soluble, aligning with other nitrile-based azo compounds .
  • Applications: Potential use in radical polymerization, crosslinking, or as a blowing agent in polymer foams.

Properties

CAS No.

122460-25-7

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

3-[(1-cyano-2-methylpropan-2-yl)diazenyl]-3-methylbutanenitrile

InChI

InChI=1S/C10H16N4/c1-9(2,5-7-11)13-14-10(3,4)6-8-12/h5-6H2,1-4H3

InChI Key

DEXKCEBSNNUBSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC#N)N=NC(C)(C)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3,3'-azobis(3-methylbutanenitrile) with structurally related azo initiators:

Compound Name Molecular Formula Functional Groups Azo Group Position Substituents
3,3'-azobis(3-methylbutanenitrile) C₁₀H₁₄N₄ Nitrile (–CN), azo (–N=N–) 3,3' Methyl (–CH₃) on butanenitrile
2,2'-azobis(2-methylpropionitrile) (AIBN) C₈H₁₂N₄ Nitrile, azo 2,2' Methyl on propionitrile
2,2'-azobis(2,4-dimethylvaleronitrile) (AMVN) C₁₄H₂₄N₄ Nitrile, azo 2,2' Methyl on valeronitrile
2,2’-azobis(2-methylpropionamidine) C₈H₁₈N₆·2HCl Amidine (–C(NH₂)NH–), azo, hydrochloride 2,2' Methyl on propionamidine

Key Observations :

  • The 3,3' azo group position in the target compound distinguishes it from the more common 2,2' analogs (e.g., AIBN, AMVN). This structural variation may influence decomposition kinetics and radical generation efficiency.
  • Substituent effects : Methyl groups on nitrile chains enhance thermal stability compared to unsubstituted analogs.

Thermal and Reactivity Profiles

Azo initiators decompose via first-order kinetics to produce nitrogen gas and free radicals. The table below summarizes thermal data and applications:

Compound Decomposition Temp. (°C) Half-Life (t₁/₂) Primary Applications
3,3'-azobis(3-methylbutanenitrile) (inferred) ~60–80 ~10 hours at 60°C Polymerization (hypothetical)
AIBN 65–70 10 hours at 65°C Vinyl polymerization, rubber vulcanization
AMVN 67–70 10 hours at 70°C Lipid oxidation studies, polymer synthesis
2,2’-azobis(2-methylpropionamidine) dihydrochloride 75–85 (pH-dependent) Variable Water-soluble polymerization (e.g., hydrogels)

Research Findings :

  • AMVN is extensively used in lipid peroxidation studies due to its ability to generate peroxyl radicals in hydrophobic environments .
  • Water-soluble azoamidines (e.g., 2,2’-azobis[N-(2-hydroxyethyl)-2-methylpropionamidine]) are preferred in aqueous-phase reactions, unlike nitrile-based analogs .

Limitations and Future Research

  • Data gaps : The provided evidence lacks direct studies on 3,3'-azobis(3-methylbutanenitrile) . Most inferences are derived from structural analogs.
  • Contradictions : Water-soluble azoamidines exhibit divergent properties compared to nitrile-based azo compounds, complicating cross-class comparisons.

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